3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

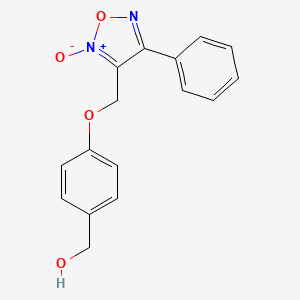

[4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol: is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a phenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms, such as amines.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol exerts its effects involves interactions with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, while the methanol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness: : [4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol is unique due to its combination of an oxadiazole ring, phenyl group, and methanol moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a compound of interest due to its potential biological activity. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial and cytotoxic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis and Characterization

The compound was synthesized using standard organic chemistry techniques involving the reaction of hydroxymethyl phenol with oxadiazole derivatives. Characterization was performed using various spectroscopic methods including NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, a study highlighted that related oxadiazole compounds showed potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated but is expected to follow similar trends due to structural similarities.

Cytotoxic Activity

Cytotoxicity studies have been conducted on various cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that oxadiazole derivatives generally possess cytotoxic effects, with some compounds achieving IC50 values in the low micromolar range. For instance, derivatives with phthalimide moieties showed enhanced cytotoxicity . The specific IC50 for this compound is yet to be reported but is anticipated to be significant based on its structural analogs.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various oxadiazole derivatives. Compounds structurally related to this compound showed notable inhibition against Pseudomonas aeruginosa, suggesting potential utility in treating infections caused by resistant bacterial strains .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focused on cytotoxicity, derivatives of oxadiazoles were tested against MCF-7 and HeLa cells using the MTT assay. The results indicated that compounds with similar scaffolds exhibited significant reductions in cell viability at concentrations as low as 29 μM . This suggests a promising therapeutic potential for compounds like this compound in cancer treatment.

Properties

CAS No. |

454170-83-3 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

[4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol |

InChI |

InChI=1S/C16H14N2O4/c19-10-12-6-8-14(9-7-12)21-11-15-16(17-22-18(15)20)13-4-2-1-3-5-13/h1-9,19H,10-11H2 |

InChI Key |

QQZCPXDGCLXKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2COC3=CC=C(C=C3)CO)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.